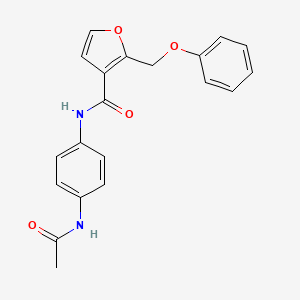
N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known by its CAS number 878716-60-0, is a synthetic compound with significant biological activity. Its molecular formula is C20H18N2O4 and it has a molecular weight of approximately 350.37 g/mol. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown significant efficacy against Acinetobacter baumannii and Klebsiella pneumoniae , both of which are notorious for their multidrug resistance. The compound's ability to inhibit these pathogens suggests its potential as a lead candidate for developing new antibacterial agents .
The mechanism of action for this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with the activity profiles observed in similar compounds within the furan carboxamide class. Further studies are required to elucidate the precise biochemical pathways affected by this compound.
Anti-Cancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer potential . Preliminary research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | References |
|---|---|---|---|
| Antimicrobial | Acinetobacter baumannii | Significant growth inhibition | Siddiqa et al., 2022 |
| Klebsiella pneumoniae | Significant growth inhibition | Siddiqa et al., 2022 | |
| Anti-cancer | Various cancer cell lines | Induction of apoptosis, inhibition of growth | Ongoing studies |
| Activation of caspase pathways | Ongoing studies |
Case Study: Efficacy Against Drug-Resistant Bacteria
In a recent study, this compound was tested against clinical isolates of Acinetobacter baumannii . The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many existing antibiotics, indicating its potential as a treatment option for infections caused by drug-resistant strains .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in live models.
- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-cancer effects.
- Combination therapies : Exploring synergistic effects when used in conjunction with existing antibiotics or chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)18-11-12-25-19(18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEVLLUAFNGXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














